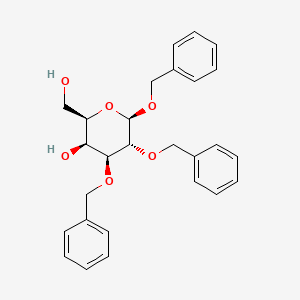

1,2,3-Tri-O-benzyl-b-D-galactopyranoside

Beschreibung

Significance of Galactopyranoside Derivatives in Chemical Biology and Glycoconjugate Research

Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide found extensively in nature. chemicalbook.com Its pyranose form, galactopyranose, is a critical component of a vast array of biologically significant molecules, including the disaccharide lactose (B1674315) and various glycoproteins and glycolipids. chemicalbook.comwikipedia.org D-galactose containing glycans are known to be integral parts of glycoproteins in nerve tissue, earning it the nickname "brain sugar". wikipedia.org Furthermore, galactose is a key component of the antigens on red blood cells that determine the ABO blood group system. wikipedia.orgyoutube.com

Consequently, galactopyranoside derivatives are invaluable tools in chemical biology and glycoconjugate research. These synthetic building blocks allow for the controlled assembly of complex oligosaccharides and for their attachment to proteins, lipids, or other molecules to create glycoconjugates. nih.gov Such synthetic glycoconjugates are instrumental in studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and investigating the roles of glycans in diseases like cancer and inflammatory bowel disease. nih.govnih.gov For instance, certain galactopyranose esters have been explored for their potential as antimicrobial agents. nih.gov The ability to synthetically access these molecules provides researchers with the necessary tools to probe and modulate biological systems where galactose-containing structures are involved.

Overview of Benzylated Carbohydrate Scaffolds in Organic Synthesis

The synthesis of complex carbohydrates is a formidable challenge due to the presence of multiple hydroxyl groups with similar reactivity on the sugar backbone. To achieve regioselective and stereoselective glycosylations, a sophisticated strategy of protecting group chemistry is required. Among the various protecting groups, benzyl (B1604629) ethers are preeminent in carbohydrate chemistry. acs.orgnih.gov

Benzylated carbohydrate scaffolds are widely used because benzyl ethers are stable under a broad range of reaction conditions, including both acidic and basic environments. wiley-vch.de This stability allows for numerous chemical transformations on other parts of the sugar molecule without affecting the protected hydroxyl groups. nih.govwiley-vch.de Benzyl groups can be introduced under various conditions, including the use of benzyl bromide in the presence of a base like sodium hydride. organic-chemistry.org A key advantage of benzyl ethers is their facile removal by catalytic hydrogenation, a mild method that typically does not disturb other functional groups, including ester and acetal (B89532) protecting groups. numberanalytics.comnih.gov This orthogonality is a cornerstone of modern multi-step organic synthesis. Furthermore, the steric and electronic properties of benzyl groups can influence the stereochemical outcome of glycosylation reactions, making them not just passive protectors but active participants in directing the synthesis. nih.gov

Research Trajectory of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside in Synthetic Applications

The compound this compound is a strategically important intermediate in the synthesis of more complex galactosides. With its hydroxyl groups at positions 1, 2, and 3 blocked by stable benzyl ethers, the remaining hydroxyl groups at positions 4 and 6 are available for further chemical modification. This selective protection makes it a valuable "building block" or "scaffold."

Its primary utility lies in its role as a glycosyl acceptor. The free hydroxyl groups can react with an activated glycosyl donor to form a new glycosidic bond, elongating the carbohydrate chain in a controlled manner. This is a fundamental step in the stepwise synthesis of oligosaccharides. For example, the free 6-OH group is often a target for glycosylation to build chains that are important in various biological contexts. Following such a coupling reaction, the resulting disaccharide can be further elaborated.

While specific research detailing the extensive trajectory of this exact tribenzylated galactopyranoside is highly specialized, the principles of its use are well-established within the broader context of oligosaccharide synthesis. The strategic placement of the benzyl groups allows chemists to direct the synthesis towards a specific target molecule with high precision. The journey of this compound in research is intrinsically linked to the synthesis of complex galacto-configured oligosaccharides and glycoconjugates, which are then used to study biological phenomena. nih.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C27H30O6 |

| Molecular Weight | 450.53 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available |

| Solubility | Soluble in organic solvents like chloroform, methanol (B129727), and ethyl acetate. |

Note: Physical properties can vary slightly between different suppliers and batches.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c28-16-23-24(29)25(30-17-20-10-4-1-5-11-20)26(31-18-21-12-6-2-7-13-21)27(33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2/t23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHLWIIYISYWAF-LXSUACKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Considerations for 1,2,3 Tri O Benzyl B D Galactopyranoside Production

De Novo Synthetic Routes to Benzylated Galactopyranosides

Starting Materials and Precursor Transformations

The synthesis of partially benzylated galactopyranosides typically begins with D-galactose or a simple anomerically protected derivative, such as a methyl or benzyl (B1604629) galactopyranoside. The choice of the anomeric substituent is crucial as it can influence the reactivity of the other hydroxyl groups on the pyranose ring.

A common initial transformation involves the protection of the more reactive primary hydroxyl group at the C-6 position and the C-4 hydroxyl group. This is often achieved by forming a cyclic acetal (B89532), such as a 4,6-O-benzylidene acetal. This transformation effectively isolates the C-2 and C-3 hydroxyl groups for subsequent benzylation.

Table 1: Common Starting Materials and Initial Transformations

| Starting Material | Reagents for Transformation | Resulting Precursor |

|---|---|---|

| D-Galactose | Benzaldehyde, ZnCl₂ | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose |

| Methyl α-D-galactopyranoside | Benzaldehyde dimethyl acetal, CSA | Methyl 4,6-O-benzylidene-α-D-galactopyranoside |

Key Reaction Steps and Intermediate Derivatization

Once a precursor with selectively exposed hydroxyl groups is obtained, the next key step is the introduction of benzyl ethers at the desired positions. For the synthesis of a 1,2,3-tri-O-benzyl derivative, a multi-step sequence is typically required.

One plausible synthetic route involves:

Anomeric Protection: Starting with D-galactose, an anomeric benzyl group is installed to yield benzyl β-D-galactopyranoside.

Orthoester Formation: A temporary protecting group strategy, such as the formation of a 3,4-O-orthoester, can be employed.

Benzylation of C-2 and C-6: The hydroxyl groups at C-2 and C-6 are then benzylated.

Orthoester Rearrangement and Benzylation: The orthoester is then rearranged to expose the C-3 hydroxyl for benzylation while placing an acyl group at C-4.

Final Deprotection/Protection Swap: The acyl group at C-4 is removed, and a final benzylation at C-1 (if not already present), C-2, and C-3 would be completed, followed by selective deprotection at other positions if necessary.

Alternatively, the synthesis of partially benzylated intermediates, such as 2,3-di-O-benzyl-D-galactose, can be undertaken, which can then be used in subsequent glycosylation reactions. nih.gov

Regioselective Functionalization and Benzylation Techniques

Regioselectivity is the cornerstone of synthesizing partially protected carbohydrates. The subtle differences in the reactivity of the hydroxyl groups on the galactose ring must be exploited to install protecting groups at specific positions.

Controlled Installation of O-Benzyl Protecting Groups

The direct, one-pot regioselective benzylation of unprotected galactosides is challenging due to the similar reactivity of the secondary hydroxyl groups. However, studies on the related benzoylation reaction show that for D-galactose, the axial 4-OH is the least reactive of the secondary hydroxyls, opening a pathway for regioselective protection at the C-2, C-3, and C-6 positions. acs.org

A widely used method for achieving controlled benzylation is the use of temporary protecting groups. The 4,6-O-benzylidene acetal is a classic example, which protects the C-4 and C-6 hydroxyls, allowing for selective functionalization of the C-2 and C-3 positions. nih.gov Subsequent cleavage of the benzylidene acetal can then reveal the C-4 and C-6 hydroxyls for further derivatization.

Another powerful technique is the tin-mediated alkylation. The use of dibutyltin (B87310) oxide (Bu₂SnO) can activate a specific diol pair within the sugar, allowing for selective benzylation. For a cis-diol, such as the C-3 and C-4 hydroxyls in a galactopyranoside, this method can be highly effective in differentiating them from the C-2 hydroxyl.

Table 2: Methods for Regioselective Benzylation

| Method | Reagents | Selectivity |

|---|---|---|

| Direct Benzylation | Benzyl bromide (BnBr), Sodium hydride (NaH) | Low regioselectivity, often leads to mixtures |

| Stannylene Acetal Mediated | Bu₂SnO, then BnBr, CsF | High selectivity for the most reactive hydroxyl |

Selective Derivatization at Unprotected Hydroxyl Positions

Once a partially benzylated galactopyranoside is formed, the remaining free hydroxyl groups can be selectively derivatized. For an intermediate like a 1,2,3-tri-O-benzyl galactopyranoside, the hydroxyl groups at C-4 and C-6 would be available for further reactions.

The primary hydroxyl at C-6 is significantly more reactive than the secondary axial hydroxyl at C-4. This difference in reactivity allows for selective reactions at the C-6 position, such as glycosylation, esterification, or oxidation, while leaving the C-4 position untouched under controlled conditions.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of side products, which can be difficult to separate.

Key parameters that are often optimized include:

Temperature: Low temperatures (e.g., -40 °C to 0 °C) can enhance the selectivity of benzylation and benzoylation reactions by favoring the kinetically controlled product. acs.org

Reagent Stoichiometry: Carefully controlling the equivalents of the benzylating agent (e.g., benzyl bromide) can prevent over-benzylation and the formation of per-benzylated byproducts. acs.org

Solvent: The choice of solvent can influence the reactivity and selectivity of the reaction. Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are common for reactions involving sodium hydride.

Catalyst/Promoter: In glycosylation reactions using partially benzylated intermediates, the choice of promoter (e.g., mercury(II) cyanide, triflic acid) is critical for controlling the stereochemical outcome and yield. nih.gov

For example, in the benzylation of methyl α-D-glucopyranoside, a related hexopyranose, controlled heating with benzyl chloride in the presence of sodium hydride was used to achieve a regioselective outcome, although this method can be difficult to reproduce and often requires a subsequent acylation-purification-deacylation sequence to isolate the pure product. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3-Tri-O-benzyl-β-D-galactopyranoside |

| D-Galactose |

| Benzyl β-D-galactopyranoside |

| Methyl α-D-galactopyranoside |

| Benzyl 4,6-O-benzylidene-β-D-galactopyranoside |

| Methyl 4,6-O-benzylidene-α-D-galactopyranoside |

| 2,3-di-O-benzyl-D-galactose |

| Garner aldehyde |

| D-fucosamine |

| L-fucosamine |

| Dibutyltin oxide |

| Benzyl bromide |

| Sodium hydride |

| Mercury(II) cyanide |

| Triflic acid |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose |

| Benzaldehyde |

| Zinc chloride |

| Benzaldehyde dimethyl acetal |

| Camphorsulfonic acid (CSA) |

Solvent Systems and Temperature Control

The choice of solvent and precise control of temperature are paramount in directing the outcome of the multi-step synthesis of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside. These parameters significantly influence reaction rates, selectivity, and the stability of intermediates. A common synthetic route involves the initial protection of the 4 and 6 hydroxyl groups, followed by benzylation of the remaining hydroxyls, and finally, selective deprotection.

A typical initial step is the formation of a 4,6-O-benzylidene acetal from a suitable β-D-galactopyranoside precursor. This reaction is often carried out in a non-polar aprotic solvent to facilitate the removal of water, which is a byproduct of the reaction.

For the subsequent benzylation of the hydroxyl groups at positions 2 and 3, the choice of solvent can dramatically influence the regioselectivity. While polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used for benzylation reactions due to their ability to dissolve the carbohydrate substrate and the benzylating agent, studies on related glucopyranosides have shown that using a less polar solvent like tetrahydrofuran (THF) can enhance regioselectivity. For instance, in the benzylation of allyl 4,6-O-benzylidene-α-D-glucopyranoside, a noticeable difference in the product distribution was observed when switching from DMF to THF.

Temperature control is equally critical. The formation of the benzylidene acetal is typically performed at room temperature. For the benzylation step, reactions are often initiated at 0°C to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating to ensure completion. For instance, benzylation with benzyl bromide and sodium hydride is often carried out at temperatures ranging from 0°C to 70°C. The final deprotection step, such as the reductive cleavage of the benzylidene acetal, also requires careful temperature management to avoid unwanted side reactions.

Below is a table summarizing the influence of solvent and temperature on key steps that are analogous to the synthesis of this compound.

| Synthetic Step | Solvent System | Temperature (°C) | Key Observations | Reference |

|---|---|---|---|---|

| 4,6-O-Benzylidene Acetal Formation | Benzaldehyde | Room Temperature | Effective for selective protection of 4- and 6-OH groups. | researchgate.net |

| Di-O-benzylation of 4,6-O-Benzylidene Protected Glycoside | DMF | 70 | Leads to a mixture of mono- and di-benzylated products. | rsc.org |

| THF | 70 | Favors mono-benzylation at the C-2 position in related glucosides, suggesting a potential for regiocontrol. | rsc.org | |

| Reductive Cleavage of 4,6-O-Benzylidene Acetal | Dichloromethane or Toluene | Not specified | Selective formation of the 6-O-benzyl ether, leaving the 4-OH free. | rsc.orgnih.gov |

Catalyst and Reagent Selection in Multi-step Synthesis

The judicious selection of catalysts and reagents is fundamental to the success of each stage in the synthesis of this compound. The multi-step nature of this synthesis necessitates a series of transformations, each requiring specific promoters and reactants to ensure high yields and the desired stereochemistry.

The initial protection of the 4 and 6 hydroxyl groups as a benzylidene acetal is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), or a Brønsted acid like p-toluenesulfonic acid. nih.gov The choice of catalyst can influence the reaction time and the efficiency of the acetal formation.

For the crucial benzylation of the hydroxyl groups at positions 1, 2, and 3, a strong base is required to deprotonate the hydroxyl groups, making them nucleophilic enough to react with the benzylating agent. Sodium hydride (NaH) is a commonly employed base in this context, used in conjunction with benzyl bromide (BnBr) as the benzyl source. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can enhance the reaction rate, particularly in heterogeneous reaction mixtures.

The final step, the regioselective deprotection of the 4,6-O-benzylidene acetal to liberate the hydroxyl group at the C-4 position while retaining the benzyl ethers at positions 1, 2, 3, and 6, is a challenging transformation. A key reagent for this is diisobutylaluminium hydride (DIBAL-H). The solvent in which DIBAL-H is delivered can influence the regioselectivity of the ring opening in some pyranosides; however, for galactosides, the reaction tends to selectively afford the 6-O-benzyl ether, leaving the desired free hydroxyl at C-4. rsc.orgnih.gov Alternative methods for benzylidene acetal cleavage include catalytic transfer hydrogenation using reagents like triethylsilane and palladium on carbon (Pd/C). rsc.org

The following table outlines the catalysts and reagents typically used in the multi-step synthesis of benzyl-protected galactopyranosides.

| Synthetic Step | Catalyst/Reagent | Function | Typical Yield | Reference |

|---|---|---|---|---|

| 4,6-O-Benzylidene Acetal Formation | Zinc Chloride (ZnCl₂) or p-Toluenesulfonic acid | Lewis/Brønsted acid catalyst | High | researchgate.netnih.gov |

| Di-O-benzylation | Sodium Hydride (NaH) and Benzyl Bromide (BnBr) | Base and benzylating agent | Variable, depends on substrate and conditions | rsc.org |

| Tetrabutylammonium Iodide (TBAI) | Phase-transfer catalyst | Increases reaction rate | rsc.org | |

| Reductive Cleavage of 4,6-O-Benzylidene Acetal | Diisobutylaluminium Hydride (DIBAL-H) | Reducing agent for regioselective ring opening | Good to excellent | rsc.orgnih.gov |

| Alternative Deprotection | Triethylsilane and Palladium on Carbon (Pd/C) | Catalytic transfer hydrogenation | Excellent | rsc.org |

Protecting Group Chemistry and Its Influence on Reactivity

The art of oligosaccharide synthesis hinges on the meticulous selection and manipulation of protecting groups. wiley-vch.de A protecting group is a molecular unit that temporarily blocks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. researchgate.net In carbohydrate chemistry, where molecules are densely functionalized with multiple hydroxyl groups of similar reactivity, a well-designed protecting group strategy is paramount. wiley-vch.debham.ac.uk

Cleavage Methodologies and Their Selectivity

While benzyl (B1604629) ethers are prized for their stability, reliable methods for their removal are essential for the final deprotection of the target molecule. mpg.de The choice of cleavage method depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: The most common method for debenzylation is catalytic hydrogenation. researchgate.net This reaction involves treating the benzylated carbohydrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.netbeilstein-journals.org The reaction is clean and efficient, yielding the free hydroxyl group and toluene as a byproduct. A variation of this is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate, formic acid, or triethylsilane in place of hydrogen gas, offering operational simplicity. researchgate.netbeilstein-journals.org These methods are generally non-selective and will remove all benzyl ethers present. However, they are incompatible with other reducible functional groups, such as alkenes (e.g., allyl groups), alkynes, or azides. researchgate.netresearchgate.net

Dissolving Metal Reduction: The Birch reduction, using sodium or lithium in liquid ammonia, is another powerful method for cleaving benzyl ethers. researchgate.net It is particularly useful when the molecule contains functional groups that are sensitive to hydrogenation.

Oxidative Cleavage: While standard benzyl ethers are relatively robust towards oxidation, they can be cleaved under specific oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). researchgate.netnih.gov This method is generally slower for unsubstituted benzyl ethers compared to their electron-rich counterparts like p-methoxybenzyl (PMB) ethers, a difference that can sometimes be exploited for selective deprotection. nih.gov Recently, visible-light-mediated oxidative debenzylation protocols have emerged, offering milder conditions and expanding the toolkit for benzyl group removal. researchgate.net

Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂), can efficiently cleave benzyl ethers under mild conditions while tolerating a range of other functional groups. organic-chemistry.org This method can offer superior selectivity compared to other Lewis acids. organic-chemistry.org

| Cleavage Method | Reagents | Advantages | Limitations |

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction | Incompatible with reducible groups (alkenes, azides) |

| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., HCO₂NH₄) | Avoids use of H₂ gas, operationally simple | Similar limitations to direct hydrogenation |

| Birch Reduction | Na or Li, liquid NH₃ | Orthogonal to hydrogenation-sensitive groups | Harsh conditions, requires special handling |

| Oxidative Cleavage | DDQ, CAN | Useful for PMB ethers, can be selective | Can be slow for unsubstituted Bn ethers, may affect other sensitive groups |

| Lewis Acid Cleavage | BCl₃·SMe₂, SnCl₄, TiCl₄ | Mild conditions, high functional group tolerance | Can be substrate-dependent, may require chelation for selectivity |

This table summarizes common methodologies for the cleavage of benzyl ethers.

Impact of Protecting Group Pattern on Anomeric Reactivity and Stereocontrol

The identity and arrangement of protecting groups on a glycosyl donor have a profound impact on its reactivity and the stereochemical outcome of glycosylation reactions. wiley-vch.denih.govnih.gov In the case of 1,2,3-Tri-O-benzyl-β-D-galactopyranoside, the specific placement of these non-participating ether groups is critical in defining its behavior as a glycosyl donor or acceptor.

Electronic and Steric Effects of Remote Substituents

Protecting groups can exert influence from a distance through both electronic and steric effects. Benzyl ethers are generally considered to be electron-donating groups. researchgate.net When a galactosyl donor is formed from 1,2,3-Tri-O-benzyl-β-D-galactopyranoside, the electron-donating nature of the benzyl groups at C-2 and C-3 increases the electron density of the pyranose ring. This electronic push helps to stabilize the positive charge that develops at the anomeric center (C-1) during the transition state of glycosylation, thus increasing the reactivity of the glycosyl donor. nih.gov This phenomenon is often referred to as the "arming" effect. In contrast, electron-withdrawing groups, such as acyl esters, deactivate the donor by destabilizing the positive charge, a concept known as "disarming". wiley-vch.de

The steric bulk of the three benzyl groups also plays a role. While they are not directly adjacent to the anomeric center in the same way a C-2 substituent is, their collective size can influence the trajectory of the incoming nucleophile (the glycosyl acceptor), thereby affecting the stereoselectivity of the glycosidic bond formation. nih.gov Furthermore, the steric hindrance created by these groups can influence which hydroxyl groups on the molecule are more accessible for subsequent reactions.

Conformational Preferences Induced by Protecting Groups

The conformational flexibility of the pyranose ring is significantly constrained by bulky protecting groups. nih.gov The preferred conformation of the glycosyl donor intermediate is a key determinant of the stereochemical outcome of a glycosylation reaction. The presence of three bulky benzyl groups on one face of the galactopyranoside ring can favor specific ring conformations (e.g., chair, boat, or skew-boat) for the reactive intermediates, such as the oxocarbenium ion. nih.gov This conformational bias, in turn, can direct the attack of the glycosyl acceptor to one face of the ring over the other, thus controlling the formation of either an α- or β-glycosidic linkage. While the precise conformational effects of the 1,2,3-tribenzyl pattern require detailed computational and experimental analysis, it is well-established that such protecting group arrangements are critical for stereocontrol. acs.orgresearchgate.net

Chemo- and Regioselective Deprotection Strategies for Further Transformations

While the global removal of all benzyl groups is common at the final stage of a synthesis, the selective removal of one or two benzyl groups from a poly-benzylated intermediate like 1,2,3-Tri-O-benzyl-β-D-galactopyranoside is a more challenging yet powerful strategy. nih.govrsc.org Such regioselective deprotection unmasks a specific hydroxyl group, creating a new site for elongation of the carbohydrate chain or for the introduction of other functional groups.

Several methods have been developed to achieve this. For instance, treatment of poly-benzylated sugars with organoaluminum reagents like triisobutylaluminium (TIBAL) has been shown to selectively cleave the benzyl ether at the C-2 position in certain glucose and mannose derivatives, a selectivity driven by chelation with adjacent oxygen atoms. nih.gov Similarly, Lewis acids such as tin tetrachloride (SnCl₄) can effect regioselective de-O-benzylation, with the outcome often dependent on the formation of specific metal-sugar complexes. nih.gov

Another approach involves intramolecular activation. For example, per-benzylated C-glycosides can undergo regioselective deprotection at C-2 in the presence of iodine. nih.gov While achieving high regioselectivity in the deprotection of multiple, chemically similar benzyl ethers is often substrate-dependent and difficult to predict, these specialized methods provide crucial tools for advanced carbohydrate synthesis, allowing for the transformation of uniformly protected intermediates into more complex and differentially functionalized building blocks. nih.gov

Stereochemical Control and Mechanistic Investigations in Glycosylation Reactions

1,2,3-Tri-O-benzyl-β-D-galactopyranoside as a Glycosyl Donor

For 1,2,3-Tri-O-benzyl-β-D-galactopyranoside to function as a glycosyl donor, its anomeric position must be appropriately activated to transform the anomeric group into a competent leaving group. The presence of a benzyl (B1604629) ether at the C2 position is of particular importance, as it is a non-participating group. Unlike acyl groups (e.g., acetyl or benzoyl) that can form a cyclic acyloxonium ion intermediate to direct the incoming nucleophile to the opposite face (yielding 1,2-trans products), the C2-benzyl group does not provide such anchimeric assistance. beilstein-journals.org This makes the stereocontrolled formation of the glycosidic bond more challenging and highly dependent on reaction conditions.

The activation of a glycosyl donor is a critical step that initiates the glycosylation reaction. A variety of methods have been developed to activate different types of anomeric leaving groups, which can be formed from the parent 1,2,3-Tri-O-benzyl-β-D-galactopyranoside.

Common Activation Strategies:

Direct Activation of Anomeric Hydroxyl: Methods have been developed for the selective activation of the anomeric hydroxyl group in unprotected or partially protected saccharides. Reagents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC) can selectively activate the anomeric position in the presence of an amine base, allowing for direct glycosylation without the need for extensive protecting group manipulations. beilstein-journals.org

Lewis Acid-Mediated Activation: A prevalent strategy involves converting the anomeric hydroxyl into a better leaving group, such as a trichloroacetimidate or a thioglycoside. These donors are then activated by Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O). beilstein-journals.orgchemrxiv.org The reaction proceeds through the formation of a highly electrophilic oxocarbenium ion intermediate. beilstein-journals.org

Halide Activation: The anomeric hydroxyl can be converted to a glycosyl bromide or chloride. These halides are often activated using heavy metal salts, such as silver triflate or silver carbonate. nih.govnih.gov Modern methods also allow for the in-situ generation of activators under milder conditions. nih.gov

Remote Activation: Innovative strategies involve the use of leaving groups that can be activated remotely. For instance, a 2-(2-propylsulfinyl)benzyl glycoside can be used as a donor where activation occurs at the sulfinyl group, away from the anomeric center, triggering the departure of the leaving group. rsc.org

The choice of activation method can significantly influence the reaction's stereochemical outcome.

With a non-participating C2-benzyl group, the stereoselectivity of glycosylation with a donor derived from 1,2,3-Tri-O-benzyl-β-D-galactopyranoside is governed by a delicate interplay of several factors. The reaction mechanism often lies on a continuum between a unimolecular (Sₙ1-like) and a bimolecular (Sₙ2-like) pathway. ethz.chnih.gov

Solvent Effects: Ethereal solvents, such as 1,4-dioxane, are known to promote 1,2-cis selectivity. nsf.gov This is potentially due to the formation of solvent-adduct intermediates that influence the trajectory of the incoming nucleophile. nsf.gov

Temperature: Reaction temperature can have a substantial impact on the stereochemical outcome. chemrxiv.org Lower temperatures often favor Sₙ2-like pathways, which can lead to higher selectivity, whereas higher temperatures may favor the formation of the thermodynamically more stable anomer via an Sₙ1-like mechanism. ethz.ch

Protecting Groups: While the C2-benzyl group is non-participating, other protecting groups on the donor and acceptor molecules can exert electronic and steric effects. Electron-withdrawing protecting groups on the donor can increase 1,2-cis selectivity. nsf.gov The collective steric profile of the protecting groups influences the accessibility of the anomeric center. semanticscholar.org

Activator/Promoter System: The choice of activator not only initiates the reaction but can also influence the nature of the intermediate species. chemrxiv.org The counterion generated from the activator can form covalent adducts or ion pairs with the intermediate oxocarbenium ion, affecting its reactivity and the stereochemical course of the reaction. nih.gov

The following table summarizes the influence of various factors on the stereoselectivity of a model glycosylation reaction.

| Factor | Condition A | Outcome A (α:β ratio) | Condition B | Outcome B (α:β ratio) | Reference |

| Solvent | Dichloromethane (CH₂Cl₂) | 1.8 : 1 | 1,4-Dioxane | 4 : 1 | nsf.gov |

| Protecting Group (PG) at C4 | Benzyl (Bn) | 1.8 : 1 | 4-Trifluoromethylbenzyl (CF₃Bn) | 9 : 1 | nsf.gov |

| Temperature | High Temperature | Favors thermodynamic product (often α) | Low Temperature | Favors kinetic product (Sₙ2) | chemrxiv.orgethz.ch |

1,2,3-Tri-O-benzyl-β-D-galactopyranoside as a Glycosyl Acceptor

When used as a glycosyl acceptor, 1,2,3-Tri-O-benzyl-β-D-galactopyranoside presents two unprotected hydroxyl groups at the C4 and C6 positions. The performance and regioselectivity of the glycosylation are determined by the relative reactivity of these two sites.

The two available hydroxyl groups exhibit different intrinsic reactivities.

C6-OH: This is a primary hydroxyl group. Generally, primary alcohols are less sterically hindered and more nucleophilic than secondary alcohols.

C4-OH: This is a secondary, axial hydroxyl group in the typical ⁴C₁ conformation of galactose.

In the absence of other directing influences, glycosylation would be expected to occur preferentially at the more nucleophilic C6-OH. However, factors such as hydrogen bonding between the acceptor and donor can influence the regiochemical outcome.

The three bulky benzyl groups at positions C1, C2, and C3 create a sterically crowded environment on one face of the pyranose ring. This steric hindrance can significantly impact the accessibility of the C4-OH, potentially "masking" its reactivity. acs.org In some conformationally restricted galactosides, severe steric crowding has been shown to render a hydroxyl group passive towards acylation reactions. acs.org Consequently, incoming bulky glycosyl donors may be sterically directed to react preferentially with the less hindered and more accessible C6-OH. The interplay between electronic nucleophilicity and steric accessibility is therefore crucial in determining the final product distribution. nih.gov

Mechanistic Pathways in Glycosidic Bond Formation

The formation of a glycosidic bond is a complex process, and its mechanism is rarely a simple, discrete pathway. It is generally understood as a continuum between Sₙ1 and Sₙ2 extremes. nih.gov

Sₙ1-like Pathway: This pathway involves the departure of the leaving group to form a discrete glycosyl oxocarbenium ion intermediate. ethz.ch This cation is typically planar and can be attacked by the nucleophile (glycosyl acceptor) from either the top (β) or bottom (α) face. The stereoselectivity is often low and may be governed by the thermodynamic stability of the final products, with the anomeric effect often favoring the formation of the α-glycoside. ethz.ch

Sₙ2-like Pathway: In this mechanism, the incoming nucleophile attacks the anomeric carbon in a concerted fashion, displacing the leaving group from the opposite side. ethz.ch This pathway leads to an inversion of the anomeric configuration. For example, an α-donor would yield a β-glycoside. A high degree of Sₙ2 character can be promoted by factors that destabilize the oxocarbenium ion or by using highly nucleophilic acceptors. nih.gov

Ion Pair Intermediates: The reality of most glycosylation reactions lies between these two extremes and involves the formation of intimate or solvent-separated ion pairs between the glycosyl cation and the counterion from the activator. nih.gov The nature and lifetime of these ion pairs are critical in determining the stereochemical outcome. The counterion can temporarily block one face of the cation or even form a transient covalent bond, influencing the direction of nucleophilic attack. nih.govnih.gov

The presence of the non-participating C2-benzyl group in 1,2,3-Tri-O-benzyl-β-D-galactopyranoside means that control over these mechanistic pathways relies entirely on the careful orchestration of reaction parameters such as solvent, temperature, and the specific donor/activator system employed. chemrxiv.orgnsf.gov

SN1-Type Glycosylation with Oxacarbenium Ion Intermediates

In the SN1-type mechanism, the departure of the leaving group from the anomeric carbon of the glycosyl donor leads to the formation of a transient, highly reactive electrophilic species known as an oxacarbenium ion. acs.orgwikipedia.orgacs.org This planar, sp²-hybridized intermediate is stabilized by resonance with the ring oxygen. wikipedia.orgyoutube.com The stereochemical outcome of the reaction is then determined by the trajectory of the nucleophilic attack of the glycosyl acceptor on this intermediate.

For glycosyl donors derived from 1,2,3-Tri-O-benzyl-β-D-galactopyranoside, the benzyl ether at the C-2 position is "non-participating." Unlike acyl groups (e.g., benzoyl or acetyl), it cannot form a cyclic intermediate to shield one face of the molecule. beilstein-journals.org Consequently, the nucleophile can attack the oxacarbenium ion from either the α- or β-face, often leading to a mixture of anomeric products.

The conformation of the oxacarbenium ion is a key factor in determining the stereoselectivity. acs.orgnih.gov Six-membered pyranose-derived cations can adopt various conformations, with the 4H3 and 3H4 half-chair forms often being the most stable. acs.orgnih.gov The relative stability of these conformers, influenced by the protecting groups, dictates the preferred face of attack. nih.gov For galactosyl donors, factors such as remote participation from C-4 or C-6 ester groups have been shown to induce 1,2-cis selectivity by forming covalent bonds with the anomeric carbon, but this is not a feature of the per-benzylated derivative . nih.govresearchgate.netcore.ac.uk The reaction temperature can also shift the mechanism towards an SN1-type pathway, which often increases the proportion of the α-glycoside product. researchgate.net

The table below illustrates the effect of reaction conditions on the stereochemical outcome in glycosylation reactions that can proceed through an SN1-like mechanism.

| Glycosyl Donor Protecting Groups | Acceptor Nucleophilicity | Conditions | Predominant Mechanism | Observed Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Per-O-benzylated | Weak (e.g., secondary alcohol) | Higher Temperature | SN1-like | Increased α-selectivity | researchgate.netethz.ch |

| Per-O-benzylated | Strong (e.g., primary alcohol) | Lower Temperature | Shift towards SN2 | Increased β-selectivity | ethz.chnih.gov |

| 4,6-O-benzylidene | Weak Nucleophile | Activating Promoter | SN1-like | Increased α-selectivity | ethz.ch |

| 4,6-O-benzylidene | Strong Nucleophile | Activating Promoter | SN2-like | High β-selectivity | ethz.ch |

SN2-Type Glycosylation and Neighboring Group Participation

An SN2-type glycosylation involves a direct, backside attack by the nucleophilic glycosyl acceptor on the anomeric carbon, displacing the leaving group in a single, concerted step. nsf.govescholarship.org This mechanism leads to an inversion of configuration at the anomeric center. For example, an α-linked donor would produce a β-linked glycoside. For a donor derived from 1,2,3-Tri-O-benzyl-β-D-galactopyranoside, an SN2 reaction would be expected to yield the α-glycoside.

The key to achieving high stereoselectivity via an SN2 pathway is to suppress the formation of the competing oxacarbenium ion. This is often achieved under conditions that favor a bimolecular reaction, such as using highly nucleophilic acceptors or specific catalytic systems designed to promote backside attack. nsf.govescholarship.orgchemrxiv.org

A crucial concept in controlling stereoselectivity is "neighboring group participation." beilstein-journals.org While the C-2 benzyl ether of the title compound is non-participating, replacing it with an acyl group like a benzoate or acetate would lead to the formation of a cyclic dioxolenium intermediate. mdpi.commdpi.com This intermediate effectively blocks the α-face of the sugar, forcing the glycosyl acceptor to attack from the β-face, resulting in the exclusive formation of the 1,2-trans glycosidic linkage. beilstein-journals.orgmdpi.commdpi.com

Although the C-2 benzyl group itself does not participate, remote participation by protecting groups at other positions, such as a C-4 acetyl group in galactose derivatives, can influence the reaction intermediate and favor the formation of 1,2-cis (α) glycosides. nih.govresearchgate.net Cryogenic vibrational spectroscopy has provided direct evidence for the formation of dioxolenium-type ions from C4-acetyl groups in galactose donors, which shield the β-face and direct α-glycosylation. nih.gov Unexpectedly, studies have also suggested that benzyl ether protecting groups can engage in a form of remote participation, promoting the stereoselective formation of 1,2-cis-glycosidic bonds. nih.gov

The following table summarizes the influence of protecting groups on the glycosylation mechanism and outcome.

| C-2 Protecting Group | Participation? | Intermediate | Typical Mechanism | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Benzyl (Non-participating) | No | Oxacarbenium Ion | SN1 / SN2 continuum | Mixture of α/β anomers | nih.govnih.gov |

| Acetyl / Benzoyl (Participating) | Yes | Dioxolenium Ion | Neighboring Group Participation | 1,2-trans | beilstein-journals.orgmdpi.com |

| Cyanomethyl ether | Yes | Six-membered imine-type | Neighboring Group Participation | 1,2-trans | nih.gov |

Computational Approaches to Elucidate Glycosylation Mechanisms

Due to the fleeting nature of glycosylation intermediates like oxacarbenium ions, direct experimental observation is extremely challenging. acs.orgethz.ch Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of these reactions. nih.govntu.edu.sg

Computational studies allow for the detailed examination of the structures, stabilities, and conformational energy landscapes of reactive intermediates and transition states. nih.govnih.govntu.edu.sg For oxacarbenium ions, calculations can predict the most stable conformations (e.g., 4H3 vs. 3H4) and the energy barriers for their interconversion. core.ac.uk This information is crucial for understanding how the arrangement of protecting groups, including the benzyl ethers on a galactosyl donor, influences the ion's shape and reactivity, thereby dictating the stereochemical outcome of nucleophilic attack. acs.orgnih.gov

Recent studies have focused on modeling oxacarbenium ions with all protecting groups explicitly included, rather than using simplified models, to achieve more accurate predictions. acs.orgnih.gov By comparing the energies calculated by different DFT functionals (like B3LYP-D3 and M06-D3) with higher-level methods, researchers can identify reliable computational protocols for studying these complex systems. nih.gov These theoretical models can rationalize acceptor-dependent stereoselectivity and the subtle effects of remote protecting groups, guiding the rational design of glycosyl donors for achieving specific stereochemical outcomes. nih.govntu.edu.sg

The table below presents a selection of computational methods and their applications in studying glycosylation mechanisms.

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP-D3) | O-Protected glucosyl oxacarbenium cations | Provided accurate relative energies of conformers compared to high-level methods, accounting for explicit protecting groups. | nih.gov |

| DFT (PBE0-D3) | Per-O-methylated pyranosyl oxocarbenium ions | Mapped conformational energy landscapes to connect cation preference with experimental stereochemical outcomes. | nih.govcore.ac.uk |

| First Principles Theory & Cryogenic IR Spectroscopy | Glycosyl cations from galactose donors | Provided direct structural evidence for remote participation of C4-acetyl and benzyl ether groups. | nih.gov |

| DFT Calculations | SN2-like transition states | Analyzed factors promoting stereospecific SN2 reactions over SN1-type processes. | nsf.gov |

Applications As a Synthetic Building Block in Complex Glycoconjugate Synthesis

Oligosaccharide Assembly Utilizing 1,2,3-Tri-O-benzyl-b-D-galactopyranoside

The construction of oligosaccharides, which are pivotal in numerous biological processes, requires a high degree of control over regioselectivity and stereoselectivity. The unique protecting group pattern of this compound provides a platform for achieving this control, enabling its use in sophisticated synthetic strategies.

Oligosaccharide synthesis can be broadly categorized into linear and convergent strategies, both of which can effectively utilize building blocks like this compound.

The choice between a linear and a convergent strategy depends on the complexity of the target molecule and the availability of suitable building blocks. Derivatives of this compound can be designed to function as either glycosyl donors or acceptors in both types of synthetic routes.

The precise arrangement of monosaccharides in an oligosaccharide chain is critical for its biological function. This compound and its derivatives are instrumental in the synthesis of several biologically significant oligosaccharide sequences.

A prominent example is the synthesis of Sialyl Lewis X (sLex) , a tetrasaccharide that acts as a crucial ligand for selectins, a class of cell adhesion molecules involved in inflammatory responses and cancer metastasis. An efficient chemical synthesis of an sLex glycoside was achieved with a total yield of 29%, starting from simple monosaccharide building blocks. acs.org Another convenient synthesis of sLex utilized a disaccharide acceptor and a disaccharide donor in the key glycosylation step. tandfonline.com Furthermore, chemoenzymatic methods have been developed for the systematic synthesis of challenging O-sulfated sLex antigens. escholarship.org These synthetic routes often rely on galactosyl donors with protecting group patterns that can be derived from intermediates like this compound.

Additionally, derivatives of benzyl-protected galactosides are used in the synthesis of fragments of glucuronoxylomannogalactan (GXMGal) , a major component of the capsule of the pathogenic fungus Cryptococcus neoformans. frontiersin.orgnih.gov The synthesis of a series of oligo-α-(1→6)-D-galactopyranosides bearing β-D-galactofuranosyl residues, which are structurally related to GXMGal, has been reported. frontiersin.orgnih.gov These synthetic fragments are valuable tools for immunological studies aimed at developing vaccines or diagnostics for cryptococcosis. frontiersin.orgnih.gov

The following table summarizes some biologically relevant oligosaccharides synthesized using galactose building blocks:

| Biologically Relevant Oligosaccharide | Synthetic Approach | Key Features and Significance |

| Sialyl Lewis X (sLex) | Chemical and Chemoenzymatic Synthesis | Ligand for selectins, involved in inflammation and cancer metastasis. acs.orgtandfonline.comescholarship.org |

| Glucuronoxylomannogalactan (GXMGal) fragments | Convergent Chemical Synthesis | Components of the Cryptococcus neoformans capsule; targets for immunological studies. frontiersin.orgnih.gov |

| 2'-O-methyllacto-N-biose I containing saccharides | Chemical Synthesis | Potential substrates for fucosyltransferases. nih.gov |

| Tagged Sialyl-Lewisx and other sialylated derivatives | In vitro synthesis in cell culture | Accumulate in HT-29 cells treated with 1-benzyl-2-acetamido-2-deoxy-α-d-galactopyranoside, providing a source of these complex oligosaccharides. researchgate.net |

Glycoconjugate Synthesis and Glycomimetic Development

Glycoconjugates, which include glycoproteins, glycolipids, and glycosylated small molecules, are central to a vast array of biological recognition events. The synthesis of structurally defined glycoconjugates is essential for understanding their functions and for developing new therapeutic agents.

The attachment of carbohydrate moieties to small organic molecules can significantly alter their physical, chemical, and biological properties. This compound serves as a precursor to activated galactosyl donors used in these glycosylation reactions.

For instance, a series of N-galactosides of 3-aryl-5-benzyl (or substituted benzyl)-1,2,4-triazin-6(1H)-ones or thiones were prepared through the galactosidation of the corresponding triazine derivatives with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide. nih.gov These novel galactosyl derivatives, whose synthesis relies on principles applicable to benzyl-protected donors as well, were investigated for their potential biological activity. nih.gov

In a similar vein, the synthesis of 1,2,3-triazolyl nucleoside analogues has been reported, where a ribofuranosyl-1,2,3-triazol-4-yl moiety is linked to various pyrimidine (B1678525) fragments. nih.gov This work, which utilizes "click" chemistry, highlights a modern approach to creating glycosylated small molecules with potential antiviral properties. nih.gov The principles of using protected sugar donors are central to such syntheses.

The synthesis of homogeneous glycoproteins and glycolipids is a formidable challenge due to the inherent complexity and microheterogeneity of these molecules in nature. rsc.org Chemical synthesis provides access to structurally defined glycoconjugates, which are invaluable tools for biological research. rsc.orgnyu.edu

Synthetic Glycoproteins: The preparation of synthetic glycoproteins often involves the assembly of glycopeptides, which are subsequently ligated to form the full protein structure. nih.gov Building blocks derived from this compound can be converted into glycosyl amino acids, which are then incorporated into peptides using solid-phase peptide synthesis. Chemoenzymatic methods, which combine chemical synthesis with the use of enzymes like glycosyltransferases and endoglycosidases, have also emerged as powerful strategies for constructing homogeneous glycoproteins. nih.gov

Synthetic Glycolipids: Glycolipids, such as glycosphingolipids, are crucial components of cell membranes and are involved in cell-cell recognition and signaling. The synthesis of complex glycolipids often involves the glycosylation of a lipid or ceramide acceptor with a protected glycosyl donor. The use of recombinant glycosyltransferases in combination with endoglycoceramidase glycosynthases has enabled the efficient synthesis of glycosphingolipids with varied lipid and oligosaccharide structures. rsc.org

The following table provides examples of synthetic glycoconjugates and the strategies employed in their synthesis:

| Glycoconjugate Type | Synthetic Strategy | Application/Significance |

| N-galactosides of triazinones | Chemical glycosylation | Potential biologically active small molecules. nih.gov |

| 1,2,3-triazolyl nucleoside analogues | Click chemistry | Potential antiviral agents. nih.gov |

| MUC1 Glycopeptide Vaccines | Solid-phase peptide synthesis | Anti-tumor vaccines that elicit a specific immune response against cancer cells. nih.gov |

| Glycosphingolipids | Chemoenzymatic synthesis | Tools for studying cell membrane biology and recognition events. rsc.org |

| Homogeneous Glycoproteins (e.g., RNase B) | Chemoenzymatic synthesis, glycan remodeling | Elucidation of the structure-function relationships of protein glycosylation. nih.gov |

Development of Advanced Materials and Dendrimers from Glycosyl Scaffolds

The unique structural features of carbohydrates are being increasingly exploited for the development of advanced materials with novel properties. Glycosylated building blocks, derived from precursors like this compound, can be used to construct highly organized supramolecular structures such as dendrimers and self-assembling materials.

Glycodendrimers are highly branched, tree-like macromolecules with a dense arrangement of carbohydrate units on their periphery. researchgate.netnih.gov These structures can exhibit multivalent binding effects, where the simultaneous interaction of multiple carbohydrate ligands with their corresponding receptors leads to a significant enhancement in binding affinity. This multivalency is crucial for mimicking the presentation of carbohydrates on cell surfaces. nih.gov

A "double stage convergent synthetic path" has been reported for the synthesis of novel glycodendrimers and "dentromers" (a unique type of dendrimer) crowned with galactose units. researchgate.netnih.gov This strategy utilized a Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a form of "click" chemistry, to efficiently attach galactose-containing dendrons to a central core. researchgate.netnih.gov The resulting glycodendrimers, with varying numbers of peripheral galactose units (from 6 to 27), were shown to be highly monodisperse. researchgate.netnih.gov Such well-defined structures are promising candidates for applications in drug delivery, diagnostics, and as inhibitors of pathogen adhesion. nih.gov

Self-Assembling Materials: Glycosylated building blocks can also be designed to self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and vesicles. nih.govnih.govhep.com.cn The self-assembly process is driven by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between the building blocks. york.ac.uk The resulting materials have potential applications in tissue engineering, regenerative medicine, and as controlled-release drug delivery systems. nih.govnih.gov For example, trigonal molecules with a triskelion structure have been designed as building blocks for supramolecular self-assembly into various nanostructures for biomedical applications. rsc.org The incorporation of glycosyl scaffolds into these building blocks can impart specific biological recognition properties to the assembled materials.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside, providing detailed information about the carbon-hydrogen framework and the stereochemical arrangement of the molecule.

Application of 1D (¹H, ¹³C, ¹⁹F) NMR Techniques

One-dimensional NMR techniques offer a fundamental overview of the molecular structure by identifying the chemical environments of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information on the number of different types of protons and their neighboring environments. For instance, in a related compound, benzyl (B1604629) 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, the anomeric proton (H-1) appears as a doublet at 4.82 ppm with a coupling constant of 1.5 Hz. rsc.org The signals for the benzyl methylene (B1212753) protons (ArCH₂) typically appear as AB quartets in the range of 4.48-4.98 ppm. rsc.org The aromatic protons of the benzyl groups resonate in the multiplet region of 7.10-7.40 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the chemical shifts of all carbon atoms. In a similar structure, the anomeric carbon (C-1) of a glucopyranoside derivative was observed at 97.9 ppm. rsc.org The carbons of the benzyl methylene groups typically resonate between 72.2 and 75.7 ppm. rsc.org The aromatic carbons of the benzyl groups show signals in the range of 127.4-138.8 ppm. rsc.org

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR is a powerful technique for fluorinated analogues. In studies of related fluorinated carbohydrates, ¹⁹F NMR is used to confirm the presence and environment of fluorine atoms, with chemical shifts and coupling constants providing valuable structural insights. nih.gov

| Technique | Key Observables | Typical Chemical Shift Ranges (ppm) | Structural Information Provided |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ), Coupling Constant (J), Integration | Anomeric Proton (H-1): ~4.8 ppm Benzyl CH₂: 4.4-5.0 ppm Aromatic Protons: 7.1-7.4 ppm | Proton environment, connectivity, and stereochemistry. |

| ¹³C NMR | Chemical Shift (δ) | Anomeric Carbon (C-1): ~98 ppm Benzyl CH₂: 72-76 ppm Aromatic Carbons: 127-139 ppm | Carbon skeleton and functional group identification. |

| ¹⁹F NMR | Chemical Shift (δ), Coupling Constant (J) | Varies based on fluorine environment | Presence and electronic environment of fluorine atoms in derivatives. |

Utility of 2D (COSY, HMBC, NOESY) NMR in Stereochemical Analysis

Two-dimensional NMR experiments are critical for establishing through-bond and through-space correlations, which are essential for confirming the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It is instrumental in tracing the connectivity of the protons on the galactopyranose ring, allowing for the assignment of adjacent protons. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the benzyl groups to the specific oxygen atoms on the galactopyranose ring by observing correlations between the benzyl methylene protons and the corresponding ring carbons. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the relative stereochemistry of the substituents on the galactopyranose ring. For example, NOE correlations between the anomeric proton and other ring protons can confirm the β-configuration of the glycosidic bond. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of relatively large and non-volatile molecules like this compound. It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. High-resolution ESI-MS (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. For example, a related tetra-O-benzylated hexopyranoside showed a high-resolution mass spectrometry (ESI-TOF) result of m/z 667.3055 for [M+Na]⁺, which closely matched the calculated value of 667.3036 for C₄₂H₄₄O₆Na. rsc.org

| Technique | Ionization Method | Information Obtained | Example m/z for a Related Compound |

|---|---|---|---|

| ESI-MS | Soft Ionization (Electrospray) | Molecular Weight, Elemental Composition (with HRMS) | 667.3055 [M+Na]⁺ |

| GC-MS | Hard Ionization (Electron Impact) | Purity Assessment, Fragmentation Pattern | N/A (Typically for volatile compounds) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique can be employed to assess the purity of the starting materials or more volatile derivatives. In GC-MS, the sample is vaporized and separated on a gas chromatography column before being ionized and detected by a mass spectrometer. This allows for the identification and quantification of any volatile impurities. mdpi.com

Chromatographic Techniques for Separation and Purification

The structural elucidation and synthesis of complex carbohydrates such as 1,2,3-Tri-O-benzyl-β-D-galactopyranoside rely heavily on advanced chromatographic techniques. These methods are indispensable for the separation of the target molecule from reaction mixtures, which often contain unreacted starting materials, reagents, and isomeric byproducts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed techniques in this context.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purification and analysis of protected carbohydrates like 1,2,3-Tri-O-benzyl-β-D-galactopyranoside. The presence of the hydrophobic benzyl protecting groups makes reversed-phase HPLC (RP-HPLC) a particularly suitable method for its separation. nih.gov

In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For benzylated sugars, stationary phases such as C18 (octadecylsilane), C8 (octylsilane), and phenyl-based columns are frequently utilized. nih.gov The choice of the stationary phase can significantly influence the selectivity of the separation. For instance, phenyl-based columns can offer unique selectivity for aromatic compounds like benzylated sugars through π-π interactions.

The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to achieve optimal separation of compounds with varying polarities. The selection of the organic modifier is also crucial; methanol, for example, can enhance π-π interactions between benzylated analytes and a phenyl stationary phase, leading to improved resolution. nih.gov

Detection of the separated compounds is commonly achieved using an ultraviolet (UV) detector, as the benzyl groups provide a strong chromophore. A refractive index (RI) detector can also be used, although it is generally less sensitive than UV detection for this class of compounds.

Preparative HPLC is a scaled-up version of analytical HPLC that is used to isolate and purify larger quantities of the desired compound. This technique is invaluable for obtaining highly pure samples of 1,2,3-Tri-O-benzyl-β-D-galactopyranoside for subsequent structural analysis or further synthetic steps. The combination of preparative HPLC with other chromatographic techniques like flash chromatography can provide an efficient workflow for the purification of complex carbohydrate derivatives. youtube.comnih.gov

Below is a representative table illustrating the HPLC conditions that could be employed for the analysis of a reaction mixture containing 1,2,3-Tri-O-benzyl-β-D-galactopyranoside.

| Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Unreacted Starting Material (e.g., partially benzylated galactopyranoside) | 8.5 | 15.2 |

| This compound | 15.2 | 75.8 |

| Isomeric Byproduct (e.g., 1,2,4-Tri-O-benzyl-b-D-galactopyranoside) | 16.1 | 9.0 |

HPLC Conditions:

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique that is extensively used to monitor the progress of chemical reactions, such as the synthesis of 1,2,3-Tri-O-benzyl-β-D-galactopyranoside. It allows for the qualitative assessment of the consumption of starting materials and the formation of products and byproducts.

TLC is performed on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. A small amount of the reaction mixture is spotted at the bottom of the plate, which is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent).

For benzylated sugars, a common eluent is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. wvu.edu The ratio of these solvents can be adjusted to achieve the desired separation. The positions of the separated compounds on the developed TLC plate are quantified by their retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the spots on the TLC plate can be achieved by various methods. Since benzylated compounds are UV active, they can be visualized under a UV lamp (at 254 nm). Alternatively, the plate can be stained with a reagent that reacts with the carbohydrates to produce colored spots. Common staining reagents include a solution of ceric ammonium (B1175870) molybdate (B1676688) or a spray of a sulfuric acid solution in methanol followed by heating. youtube.com

The following table provides examples of Rf values for 1,2,3-Tri-O-benzyl-β-D-galactopyranoside and related compounds in a typical TLC system, demonstrating its utility in monitoring a benzylation reaction.

| Compound | Rf Value | Appearance under UV (254 nm) |

|---|---|---|

| Galactopyranoside Starting Material | 0.10 | No absorption |

| This compound (Product) | 0.55 | Dark spot |

| Over-benzylated Byproduct | 0.70 | Dark spot |

TLC Conditions:

Computational and Theoretical Investigations of 1,2,3 Tri O Benzyl B D Galactopyranoside

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a standard method for predicting the geometries, energies, and spectroscopic properties of molecules, including reagents, products, intermediates, and transition states. ntu.edu.sg For 1,2,3-Tri-O-benzyl-β-D-galactopyranoside, DFT calculations are instrumental in mapping its conformational landscape.

DFT studies can systematically explore these conformational possibilities to identify the most stable, low-energy structures. This is achieved by calculating the single-point energies of various optimized geometries. The relative energies of different conformers provide a probability distribution of the conformational states the molecule is likely to adopt at a given temperature. For instance, studies on similar benzylated sugars have shown that the orientation of the benzyl (B1604629) groups (gauche or anti) relative to the sugar ring has a profound impact on conformational stability. mdpi.com

Table 1: Hypothetical Relative Energies of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside Conformers from DFT Calculations

| Conformer | Pyranose Ring Pucker | Benzyl Group Orientations (C1, C2, C3) | Relative Energy (kcal/mol) |

| 1 | ⁴C₁ (Chair) | gauche, gauche, anti | 0.00 |

| 2 | ⁴C₁ (Chair) | anti, gauche, gauche | 1.25 |

| 3 | ¹C₄ (Chair) | gauche, anti, gauche | 2.50 |

| 4 | B₂,₅ (Boat) | gauche, gauche, gauche | 5.80 |

Note: This table is illustrative and based on typical findings for protected monosaccharides. Actual values would require specific DFT calculations for this molecule.

These computational findings are crucial for understanding the molecule's reactivity. The accessibility of the remaining free hydroxyl group at the C4 and C6 positions for subsequent reactions, such as glycosylation, is dictated by the molecule's preferred conformation.

Molecular Dynamics Simulations to Understand Flexibility and Interactions

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule flexes, bends, and interacts with its environment (e.g., a solvent).

For 1,2,3-Tri-O-benzyl-β-D-galactopyranoside, MD simulations can elucidate:

Flexibility of the Pyranose Ring and Benzyl Groups: MD can show the transitions between different ring puckering states and the rotational dynamics of the benzyl ether linkages. This flexibility is important for its ability to bind to enzymes or other molecules.

Solvent Interactions: The simulations can model how solvent molecules (e.g., water, dichloromethane) arrange around the protected sugar and influence its conformation and reactivity.

Intramolecular Interactions: MD can highlight non-covalent interactions, such as hydrogen bonds and van der Waals forces between the benzyl groups and the sugar ring, which stabilize certain conformations.

The insights from MD simulations complement the static picture from DFT. For example, a conformation that is slightly higher in energy according to DFT might be frequently visited in an MD simulation due to entropic factors, making it biologically or chemically relevant.

In Silico Predictions for Synthetic Route Design and Optimization

Computational methods are increasingly used to predict the outcomes of chemical reactions and to design more efficient synthetic pathways. nih.gov This in silico approach can save significant time and resources in the laboratory.

For the synthesis involving 1,2,3-Tri-O-benzyl-β-D-galactopyranoside, computational tools can be applied to:

Predicting Glycosylation Stereoselectivity: The formation of the glycosidic bond is a critical step in carbohydrate chemistry. rsc.org The stereochemical outcome (α or β) of a glycosylation reaction is influenced by numerous factors, including the nature of the glycosyl donor, glycosyl acceptor, promoter, and solvent. nih.gov Machine learning algorithms, trained on datasets of known glycosylation reactions and quantum mechanical descriptors of the reactants, can predict the stereoselectivity of new reactions with a high degree of accuracy. nih.govrsc.org For instance, the steric and electronic properties of the benzyl protecting groups in 1,2,3-Tri-O-benzyl-β-D-galactopyranoside, as calculated by DFT, can be used as inputs for these predictive models.

Optimizing Reaction Conditions: By simulating a reaction under different conditions (e.g., temperature, solvent), it is possible to identify the optimal parameters for achieving the desired product with high yield and selectivity.

Designing Protecting Group Strategies: The strategic placement and removal of protecting groups are central to carbohydrate synthesis. researchgate.net Computational models can help predict the reactivity of different hydroxyl groups towards protecting agents, aiding in the design of regioselective protection and deprotection schemes. rsc.org For example, computational analysis could predict the relative ease of benzylation at the different hydroxyl positions of a galactose precursor, guiding the synthesis towards the desired 1,2,3-tri-O-benzyl isomer.

Table 2: Example of In Silico Prediction for a Glycosylation Reaction

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Predicted α:β Ratio |

| 1,2,3-Tri-O-benzyl-4-O-acetyl-α-D-galactopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside | Silver triflate | Dichloromethane | 1:5 |

| 1,2,3-Tri-O-benzyl-4-O-acetyl-α-D-galactopyranosyl trichloroacetimidate | Cholesterol | Boron trifluoride etherate | Diethyl ether | 10:1 |

Note: This table represents hypothetical outputs from a predictive model for glycosylation reactions and is for illustrative purposes.

The integration of these computational approaches provides a comprehensive understanding of the chemical nature of 1,2,3-Tri-O-benzyl-β-D-galactopyranoside, from its fundamental structural properties to its behavior in chemical reactions.

Future Research Directions and Emerging Applications in Carbohydrate Science

Advancements in Automated Glycan Synthesis with Benzylated Building Blocks

Automated glycan assembly (AGA) has revolutionized the synthesis of complex carbohydrates, transforming a once laborious and time-consuming process into a more streamlined and efficient endeavor. The success of AGA is heavily reliant on the availability of well-defined monosaccharide building blocks with appropriate protecting groups. Benzylated building blocks, such as 1,2,3-Tri-O-benzyl-β-D-galactopyranoside , are particularly crucial for the synthesis of 1,2-cis glycosidic linkages, a common motif in biologically important glycans.

Future research in this area will likely focus on optimizing the use of such benzylated building blocks in automated synthesizers. This includes the development of novel activation and coupling protocols that are compatible with the solid-phase synthesis platforms used in AGA. The non-participating nature of the benzyl (B1604629) groups at C1, C2, and C3 of 1,2,3-Tri-O-benzyl-β-D-galactopyranoside is critical for achieving high stereoselectivity in the formation of α-galactosidic linkages. However, challenges related to reactivity and solubility of these hydrophobic building blocks in the context of automated synthesis remain. Overcoming these hurdles will require the design of new linker strategies and solvent systems tailored for the unique properties of benzylated saccharides.

Furthermore, the integration of real-time monitoring techniques into AGA platforms will be instrumental in optimizing reaction conditions for challenging glycosylations involving sterically hindered or less reactive building blocks. The development of a broader library of benzylated galactose derivatives with varied protecting group patterns will also expand the repertoire of complex glycans accessible through automated synthesis.

Innovations in Stereoselective Glycosylation Reagents and Protocols

The formation of a glycosidic bond with precise control over its stereochemistry is a central challenge in carbohydrate chemistry. The use of non-participating protecting groups, such as the benzyl ethers in 1,2,3-Tri-O-benzyl-β-D-galactopyranoside , is a key strategy for achieving 1,2-cis stereoselectivity. fu-berlin.de

Innovations in this field are geared towards the development of new glycosylation methods that offer higher yields and improved stereoselectivity. This includes the exploration of novel activating reagents and catalytic systems that can efficiently promote the coupling of benzylated glycosyl donors with a wide range of acceptors. For instance, the development of chiral auxiliaries or catalysts that can influence the facial selectivity of the glycosylation reaction is a promising area of research. uu.nl

Moreover, the influence of remote protecting groups on the stereochemical outcome of glycosylation is an area of active investigation. Understanding how the protecting groups at C4 and C6 of the galactose ring can modulate the reactivity and selectivity of glycosyl donors derived from 1,2,3-Tri-O-benzyl-β-D-galactopyranoside will enable more rational design of glycosylation strategies. Computational studies and mechanistic investigations will play a pivotal role in elucidating the intricate interplay of protecting groups, solvents, and activators in determining the stereochemical fate of the glycosidic bond formation.

Exploration of Novel Glycoconjugate Architectures Enabled by Precise Synthesis

The ability to synthesize complex glycans with high precision opens up new avenues for the creation of novel glycoconjugates with tailored biological activities. 1,2,3-Tri-O-benzyl-β-D-galactopyranoside , as a precursor to α-galactosyl donors, is instrumental in the synthesis of glycans found on the surface of pathogens and in various cancer-associated antigens.

Future research will leverage the precise control afforded by benzylated building blocks to construct intricate glycoconjugate architectures. This includes the synthesis of multivalent glycan displays on various scaffolds, such as nanoparticles, polymers, and peptides, to probe and modulate multivalent protein-carbohydrate interactions. The development of glycoclusters and glycodendrimers with defined spatial arrangements of α-galactose residues will be crucial for understanding the principles of glycan recognition and for the design of potent inhibitors of glycan-binding proteins.

Furthermore, the incorporation of selectively protected galactose units into more complex molecular frameworks, such as glycolipids and glycoproteins, will provide valuable tools for studying their biological functions. The synthesis of neoglycoconjugates, where synthetic glycans are attached to proteins or lipids, will continue to be a vibrant area of research, with applications ranging from the development of carbohydrate-based vaccines to the design of targeted drug delivery systems. mdpi.com

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Glycobiology

The convergence of synthetic organic chemistry and glycobiology is creating exciting new opportunities for scientific discovery. The availability of well-defined synthetic glycans, made possible by building blocks like 1,2,3-Tri-O-benzyl-β-D-galactopyranoside , is enabling a deeper understanding of the roles of carbohydrates in health and disease. mit.edu